Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a butyl ester group, a methylphenyl group, and a dioxoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with phthalic anhydride to form the intermediate 2-(2-methylphenyl)-1,3-dioxoisoindoline. This intermediate is then esterified with butanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenyl)-1,3-dioxoisoindoline
- Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- 4,4′-Thiobis(2-tert-butyl-5-methylphenol)
Uniqueness
Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-3-4-11-25-20(24)14-9-10-15-16(12-14)19(23)21(18(15)22)17-8-6-5-7-13(17)2/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
YPRDTAIQBBNZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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